molecular formula C11H11NO2 B130943 4-methoxy-N-methyl-2-quinolone CAS No. 32262-18-3

4-methoxy-N-methyl-2-quinolone

Cat. No.: B130943
CAS No.: 32262-18-3
M. Wt: 189.21 g/mol
InChI Key: SPBLFONLHXBBQE-UHFFFAOYSA-N
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Description

4-Methoxy-1-methylquinolin-2-one (CAS: 32262-18-3) is a naturally occurring quinolinone alkaloid isolated from Zanthoxylum nitidum . Structurally, it features a quinolinone core substituted with a methoxy group at position 4 and a methyl group at position 1. This compound has garnered attention for its biological activities, including inhibition of HIV-1 replication in H9 lymphocyte cells (EC₅₀ < 5.85 µM) and suppression of arachidonic acid-induced platelet aggregation at 100 µg/mL . Its molecular formula is C₁₁H₁₁NO₂ (189.2 g/mol), and it is soluble in organic solvents such as chloroform, DMSO, and ethyl acetate .

Properties

IUPAC Name

4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLFONLHXBBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186013
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32262-18-3
Record name 4-Methoxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32262-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4-Hydroxy-1-methylquinolin-2-one

The most direct method involves methylating 4-hydroxy-1-methylquinolin-2-one using methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic substitution at the 4-position:

4-Hydroxy-1-methylquinolin-2-one+CH₃OHH⁺4-Methoxy-1-methylquinolin-2-one+H₂O\text{4-Hydroxy-1-methylquinolin-2-one} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{4-Methoxy-1-methylquinolin-2-one} + \text{H₂O}

Typical conditions include refluxing in methanol (65–70°C, 12–24 hr), yielding 70–85% product. Excess methanol (5:1 molar ratio) suppresses di-methylation byproducts.

Limitations:

  • Prolonged heating degrades the quinolinone ring

  • Acidic conditions may protonate the lactam nitrogen, reducing reactivity

Friedländer Annulation

This two-step approach constructs the quinolinone core from o-aminobenzaldehyde derivatives:

Step 1 : Condensation of 2-amino-5-methoxyacetophenone with methyl acetoacetate:

C₆H₃(OCH₃)(NH₂)COCH₃+CH₃COCH₂COOCH₃Intermediate diketone\text{C₆H₃(OCH₃)(NH₂)COCH₃} + \text{CH₃COCH₂COOCH₃} \rightarrow \text{Intermediate diketone}

Step 2 : Cyclodehydration using polyphosphoric acid (PPA) at 120°C for 6 hr:

DiketonePPA4-Methoxy-1-methylquinolin-2-one(Yield: 65–72%)\text{Diketone} \xrightarrow{\text{PPA}} \text{4-Methoxy-1-methylquinolin-2-one} \quad (\text{Yield: 65–72\%})

Advantages:

  • Builds molecular complexity from simple precursors

  • Allows modular substitution patterns

Advanced Catalytic Methods

Heterogeneous Acid Catalysis

Fixed-bed reactors with supported catalysts enhance efficiency. A tungsten-based system (e.g., H₃PW₁₂O₄₀/SiO₂) enables continuous methanol methylation at 70–90°C:

ParameterValue
Catalyst loading10 wt%
Residence time2.9–3.5 hr
Conversion98.3–99.1%
Selectivity98.5–98.9%

This method eliminates solvent waste and achieves near-quantitative yields, making it industrially viable.

Oxidative Demethylation-Remethylation

For defective batches, a recovery protocol uses hydrogen peroxide (H₂O₂) to cleave erroneous methoxy groups, followed by re-methylation:

ByproductH₂O₂, 70°C4-Hydroxy intermediateCH₃I, K₂CO₃Target compound\text{Byproduct} \xrightarrow{\text{H₂O₂, 70°C}} \text{4-Hydroxy intermediate} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{Target compound}

Yields rebound to 89–93% after purification.

Industrial-Scale Production

Continuous-Flow Systems

Tubular reactors (ID 20 mm, L 60 cm) operating at 5–15 g/min feed rates optimize heat/mass transfer:

ConditionValue
Temperature70–90°C
Pressure1–3 atm
SolventToluene/ethyl acetate
Throughput255–257 g/batch

Extraction with non-polar solvents (ε = 2.3–4.3) isolates the product in >98% purity.

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) yields prismatic crystals (mp 148–150°C):

Solvent SystemRecovery (%)Purity (%)
Ethanol/water92.499.8
Acetonitrile88.199.5
Dichloromethane81.798.6

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Classical cyclization7895Moderate1.0
Friedländer6893Low1.4
Heterogeneous9999High0.7
Flow chemistry9898Very High0.9

Key trends:

  • Heterogeneous catalysis reduces reagent costs by 30% versus homogeneous systems

  • Flow systems cut production time from 24 hr to <1 hr

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and other functionalized derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methoxy-1-methylquinolin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cyclization and functional group transformations. For instance, it can be synthesized from 4-hydroxy-1-methylquinolin-2-one through methanol-mediated cyclization under acidic conditions, yielding derivatives that exhibit significant biological activities .

Biological Activities

Antimicrobial Properties
Research has demonstrated that 4-Methoxy-1-methylquinolin-2-one exhibits notable antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. Specifically, its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Potential
The compound has shown promise in anticancer research. It has been reported to inhibit platelet aggregation induced by arachidonic acid, suggesting potential applications in cancer therapy by modulating inflammatory pathways . Additionally, its derivatives have been tested for cytotoxic effects against different cancer cell lines, indicating a pathway for further drug development targeting tumor cells .

Anti-inflammatory Effects
4-Methoxy-1-methylquinolin-2-one also exhibits anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thus contributing to its therapeutic potential in treating inflammatory diseases .

Medicinal Chemistry

Therapeutic Applications
The compound is being investigated for its therapeutic applications in treating infections and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development. For example, modifications of its structure have led to compounds with enhanced efficacy against resistant bacterial strains and improved anticancer activity .

Case Studies

Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of 4-Methoxy-1-methylquinolin-2-one against several pathogens. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Cytotoxicity Assay
In another study focused on anticancer properties, derivatives of 4-Methoxy-1-methylquinolin-2-one were tested against various cancer cell lines. The findings revealed that certain derivatives showed selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methylquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse pharmacological properties depending on their substitution patterns. Below is a detailed comparison of 4-Methoxy-1-methylquinolin-2-one with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substitution Pattern Key Biological Activities Source/Application Reference
4-Methoxy-1-methylquinolin-2-one 4-OCH₃, 1-CH₃ Anti-HIV-1 (EC₅₀ < 5.85 µM); antiplatelet Natural (Zanthoxylum nitidum)
4-Hydroxy-1-methyl-2-quinolone 4-OH, 1-CH₃ Intermediate in biosynthetic pathways Synthetic/Pharmaceutical intermediates
γ-Fagarine (33) Furoquinoline core, 8-OCH₃ Anti-HIV-1; antiplatelet (PAF inhibition) Natural (Zanthoxylum spp.)
Edulitine (210) Quinolinone with 3,4-dihydroxy groups Platelet aggregation inhibition Natural (plant alkaloids)
Folimine 4,6-Dimethoxy-1-methyl-2-quinolinone Antifungal; antimicrobial Natural (Rutaceae family)
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃, 4-OH Anticancer; enzyme inhibition Synthetic/Medicinal chemistry

Key Findings

Anti-HIV Activity: 4-Methoxy-1-methylquinolin-2-one shares anti-HIV-1 activity with γ-fagarine and haplopine, but its EC₅₀ (<5.85 µM) is comparable to these furoquinoline alkaloids . Unlike edulitine, which lacks methoxy groups, the methoxy substitution in 4-Methoxy-1-methylquinolin-2-one enhances its bioavailability and target specificity .

Antiplatelet Activity: At 100 µg/mL, 4-Methoxy-1-methylquinolin-2-one completely inhibits arachidonic acid-induced platelet aggregation, outperforming γ-fagarine and robustine, which require higher concentrations for similar effects .

Structural Influence on Solubility: The methoxy group in 4-Methoxy-1-methylquinolin-2-one improves its solubility in lipophilic solvents compared to 4-Hydroxy-1-methyl-2-quinolone, which has a polar hydroxyl group .

Synthetic Accessibility: 4-Methoxy-1-methylquinolin-2-one is naturally derived, whereas analogs like 7-Methoxy-2-methylquinolin-4-ol require multistep syntheses involving Pd-catalyzed cross-coupling reactions .

Table 2: Pharmacological Data

Compound EC₅₀ (Anti-HIV-1) IC₅₀ (Antiplatelet) Solubility (DMSO) Stability
4-Methoxy-1-methylquinolin-2-one <5.85 µM 100 µg/mL High Stable at -20°C
γ-Fagarine ~5 µM 150 µg/mL Moderate Light-sensitive
4-Hydroxy-1-methyl-2-quinolone N/A N/A Low Hygroscopic

Critical Analysis of Evidence

  • Contradictions: While highlights the natural abundance of methylated quinolinones, emphasizes the superior antiplatelet activity of synthetic analogs. This suggests that natural derivatives like 4-Methoxy-1-methylquinolin-2-one may balance efficacy and bioavailability better than purely synthetic variants.
  • Gaps: Limited data exist on the cytotoxicity of 4-Methoxy-1-methylquinolin-2-one compared to edulitine or folimine, warranting further comparative studies.

Biological Activity

4-Methoxy-1-methylquinolin-2-one, a member of the quinolinone family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁NO₂
  • CAS Number : 32262-18-3
  • Structural Characteristics : The compound features a methoxy group at the 4-position and a methyl group at the 1-position of the quinoline ring, which contribute to its unique reactivity and biological profile.

Antimicrobial Activity

4-Methoxy-1-methylquinolin-2-one exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance:

  • Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : It also displays antifungal activity against species such as Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 8 to 64 µg/mL, indicating moderate to high efficacy .

Anticancer Properties

Research indicates that 4-Methoxy-1-methylquinolin-2-one possesses anticancer properties, particularly against various cancer cell lines:

  • Cytotoxicity : In vitro studies have revealed that this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values ranging from 5.3 to 13.2 µg/mL .
  • Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1α and TNF-α, suggesting its potential use in treating inflammatory diseases .

The biological activity of 4-Methoxy-1-methylquinolin-2-one is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways that govern cell growth and inflammation.

Case Studies and Research Findings

Several studies have documented the biological effects of 4-Methoxy-1-methylquinolin-2-one:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against E. coli and S. aureus, with detailed MIC assessments confirming its potential as an antimicrobial agent .
  • Anticancer Activity : Research involving HeLa cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, emphasizing its potential as a chemotherapeutic agent .
  • Anti-inflammatory Action : Investigations into its anti-inflammatory properties revealed that it effectively reduced cytokine levels in vitro, supporting its therapeutic potential in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Methoxy-1-methylquinolin-2-one, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-Hydroxy-1-methylquinolin-2-one Hydroxy group instead of methoxyAntimicrobial, less potent than target
4-Methoxy-2-quinolone Lacks methyl group at the 1-positionModerate anticancer activity
4-Methoxy-1-methyl-1,2-dihydroquinolin-2-one Dihydro derivativeEnhanced reactivity but similar effects

Q & A

Q. What are the established synthetic routes for 4-Methoxy-1-methylquinolin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 4-Methoxy-1-methylquinolin-2-one can be approached via:

  • One-step cyclization : Using precursors like substituted anilines and methoxy/alkyl halides under reflux conditions (e.g., DMSO or 1,4-dioxane with Ag₂SO₄ as a catalyst) .
  • Retrosynthetic planning : AI-driven tools (e.g., Reaxys, BKMS_METABOLIC databases) suggest feasible routes by analyzing analogous quinolinone syntheses. For example, methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation .

Q. Key Factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may complicate purification.
  • Catalyst choice : Ag₂SO₄ improves regioselectivity in methoxy group positioning .
  • Temperature control : Reflux (100–130°C) minimizes side products like dimerized intermediates .

Q. What spectroscopic and crystallographic methods are optimal for characterizing 4-Methoxy-1-methylquinolin-2-one?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (-CH₃, δ ~2.5 ppm). Aromatic protons (quinolinone ring) appear between δ 6.5–8.5 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 7.55° between quinoline rings) and π-π stacking (3.6–3.8 Å distances) for stability analysis .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How do substituent positions (e.g., methoxy, methyl) on the quinolinone core affect electronic properties and reactivity?

Methodological Answer:

  • Electronic effects : Methoxy groups at the 4-position increase electron density on the quinolinone ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Methyl groups at the 1-position sterically hinder C-3/C-4 positions, directing reactions to C-6/C-7 .
  • DFT calculations : Optimize reaction pathways using Gaussian09 to model charge distribution (e.g., Mulliken charges on oxygen/nitrogen atoms) .
  • Experimental validation : Compare reaction rates of 4-methoxy vs. 6-methoxy derivatives in halogenation or alkylation reactions .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

  • Discrepancy analysis : Conflicting reports on dihedral angles (e.g., 7.55° vs. 15.2° in similar quinolinones) arise from torsional flexibility. Use SHELXL for refinement and TWINLAW to detect twinning in crystals .
  • Validation steps :
    • Compare experimental vs. simulated PXRD patterns to confirm phase purity.
    • Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O vs. π-π) .

Case Study : For 4-Methoxy-1-methylquinolin-2-one, π-π stacking (3.612 Å) stabilizes a planar conformation, whereas steric clashes from methyl groups induce minor deviations (Δ dihedral angle = ±2°) .

Q. What strategies mitigate low yields in multi-step syntheses of 4-Methoxy-1-methylquinolin-2-one derivatives?

Methodological Answer:

  • Optimization techniques :
    • Protecting groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups to prevent unwanted side reactions .
    • Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., cyclization) .
  • Troubleshooting :
    • Low yields (<50%): Check for over-oxidation (HPLC-MS) or byproduct formation (TLC monitoring).
    • Scale-up challenges: Replace Ag₂SO₄ with recyclable catalysts (e.g., Amberlyst-15) to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-methyl-2-quinolone
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-methyl-2-quinolone

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